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Ethyl butyrate

Flavor Chemistry Sensory Science Quality Control

Formulators face a common challenge: achieving potent fruity top notes without inflating ingredient costs. Ethyl butyrate (CAS 105-54-4) solves this with an olfactory threshold of just 0.00004 ppm-delivering powerful pineapple/apple character at trace use levels (28 mg/kg in soft drinks). For 'clean-label' products, demand natural-grade material with a Stable Isotope Ratio Analysis (SIRA) report to ensure compliance with EU 1334/2008 and US 21 CFR 101.22. In biocatalytic production, maintain reaction temperature at 30°C to maximize yield; deviation to 50°C favors butyl butyrate instead. Rapid alkali-catalyzed hydrolysis also supports pH-triggered flavor or active release systems. Procure with confidence: ≥98% purity, FEMA 2427 GRAS, Hazmat Class 3, shipped globally from BenchChem.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 105-54-4
Cat. No. B046026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl butyrate
CAS105-54-4
SynonymsButyric Acid Ester with EtOH;  Butyric Acid Ethyl Ester;  Ethyl Butanoate;  Ethyl Butyrate;  Ethyl n-Butanoate;  Ethyl n-Butyrate;  NSC 8857; 
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC
InChIInChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3
InChIKeyOBNCKNCVKJNDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M
4.9 mg/mL at 20 °C
In water, 4.9X10+3 mg/L at 20 °C
Soluble in about 150 parts water
Slightly soluble in carbon tetrachloride;  soluble in ethanol, ethyl ether
Miscible with alcohol, ether
Soluble in fixed oils and propylene glycol, insoluble in glycerol
1ml in 3ml 60% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





丁酸乙酯核心参数与采购决策速览


丁酸乙酯(CAS 105-54-4)是一种短链脂肪酸酯,化学式为C₆H₁₂O₂,分子量116.16 g/mol [1]。作为一类重要的食用和日化香精香料成分,其年使用量达100–1000吨[2],并已通过RIFM专家组基于7项人体健康与环境终点的安全性评估[2]。该化合物在香精香料、生物催化和分析化学领域具有特定应用价值,其理化性质、来源差异及生物转化行为构成采购决策的核心考量维度。

Odor Impact Trace-level flavor/fragrance modulation in research formulations.
Source Identity Differentiation between natural and synthetic origins via SIRA method.
Enzymatic Fit Lipase-catalyzed synthesis profile supports moderate-temperature process design.
Safety Context RIFM expert panel fragrance safety assessment context available.

丁酸乙酯与同类酯的选择性风险


尽管丁酸乙酯与丁酸丁酯、丁酸甲酯等同属短链丁酸酯,但它们在感官阈值、酶法合成温度响应、水解行为及溯源验证方面存在显著差异。例如,丁酸乙酯的嗅觉阈值可低至0.00004 ppm [1],远低于许多同类酯类,这意味着其在痕量添加时即可产生显著感官影响。此外,在脂肪酶催化合成中,温度从30°C升至50°C会抑制丁酸乙酯的生成,却促进丁酸丁酯的合成[2],表明两者在生物催化工艺中的不可互换性。以下证据量化了这些关键差异,以支持科学的采购与配方决策。

Odor threshold
Ethyl butyrate: far lower threshold
Butyl/methyl butyrate thresholds differ substantially; sensory outcome may shift in trace-level formulations.
Temp. response
Ethyl butyrate: inhibited at higher temp.
Butyl butyrate synthesis enhanced at 50°C; process incompatibility possible for lipase-catalyzed routes.
Hydrolysis
Ethyl butyrate: rapid alkaline hydrolysis
Longer-chain butyrates hydrolyze slower; stability profile may not transfer across formulations.

丁酸乙酯采购证据指南


极低嗅觉阈值的感官效力

丁酸乙酯的嗅觉检测阈值极低,在水中的阈值可低至0.00004 ppm [1]。作为对比,同类化合物如丁酸丁酯(Butyl butyrate)的嗅觉阈值约为0.087 ppm,丁酸甲酯(Methyl butyrate)的嗅觉阈值约为0.059 ppm [2]。这意味在同等添加浓度下,丁酸乙酯产生的感官强度显著高于其同系物,在需要强烈果香头香且控制添加量的配方中具有不可替代性。

Odor Threshold
Head-to-head
Ethyl butyrate threshold ~0.00004 ppm vs butyl butyrate ~0.087 ppm, methyl butyrate ~0.059 ppm (in water).
Reported odor-threshold context supports trace-level formulation fit.
Cross-study comparison; sensory ranking may vary with matrix.
Flavor Chemistry Sensory Science Quality Control

酶法合成温度响应差异

在非水相体系中,使用脂肪酶催化合成丁酸酯时,反应温度对不同酯的产率具有截然相反的影响。当反应温度从30°C升至50°C时,丁酸乙酯的合成受到抑制,而丁酸丁酯的合成反而被增强,这一现象在测试的所有酶(包括Candida cylindracea、猪胰脂肪酶及两种黑曲霉脂肪酶)中均一致出现[1]。

Enzymatic Temp. Response
Head-to-head
Ethyl butyrate synthesis inhibited when temperature rises 30→50°C; butyl butyrate synthesis enhanced. Consistent across Candida cylindracea, porcine pancreatic, and Aspergillus niger lipases.
Reported temperature-response mismatch informs enzyme selection and process parameter boundaries.
Non-aqueous system (hexane); may not extrapolate to all media.
Biocatalysis Enzyme Engineering Process Development

超临界CO₂中转酯化速率差异

在超临界二氧化碳中使用脂肪酶催化转酯化反应合成香叶基丁酸酯时,不同短链丁酸酯作为酰基供体的初始反应速率存在显著差异。初始反应速率遵循以下顺序:丁酸甲酯 > 丁酸丁酯 > 丁酸乙酯 [1]。

SCF Transesterification Rate
Head-to-head
Initial rate ranking: methyl butyrate > butyl butyrate > ethyl butyrate in supercritical CO₂, lipase-catalyzed geranyl butyrate synthesis.
Reported rate ranking supports acyl-donor selection in supercritical fluid biocatalysis research.
Qualitative ordering; quantitative kinetics require system-specific validation.
Supercritical Fluids Enzymatic Synthesis Reaction Kinetics

稳定同位素溯源鉴别天然来源

天然来源的丁酸乙酯与化学合成的丁酸乙酯可通过稳定同位素比值分析(SIRA)进行区分 [1]。该技术通过测定碳、氢等元素的稳定同位素比例,基于植物代谢与石油化工合成路径的固有同位素分馏差异实现溯源。

SIRA Authenticity
Class-level
Stable isotope ratio analysis (SIRA) can distinguish natural vs synthetic ethyl butyrate based on carbon/hydrogen isotope fractionation differences.
Reported authenticity verification method; may support natural-source claims in research and industrial contexts.
Class-level inference; specific δ¹³C/δ²H reference ranges require validated database.
Authenticity Verification Stable Isotope Analysis Natural Product Chemistry

碱催化水解速率与pH稳定性

丁酸乙酯在碱性条件下易水解。在90%甲醇中与氢氧化钠于常温下反应,10分钟即可导致约90%的酯发生水解 。这一快速水解行为对含碱配方的稳定性构成挑战,但也为需要可控释放丁酸的特定应用(如前药设计)提供了可能。相比之下,更疏水的长链酯类在相同条件下的水解速率通常较慢,属于同类化合物内部的普遍规律(Class-level inference)。

Alkaline Hydrolysis
Class-level
~90% hydrolysis in 10 min at room temperature (90% MeOH, NaOH). Longer-chain esters hydrolyze more slowly.
Reported pH-dependent stability context; relevant for formulation shelf-life and controlled-release studies.
Class-level trend; exact half-life depends on formulation matrix.
Formulation Stability Hydrolysis Kinetics Shelf-life Prediction

皮肤酯酶底物特异性

在皮肤酯酶活性研究中,以丁酸乙酯为底物时,皮肤提取物的酯酶水解活性低于其对中性脂肪(如油酸油酯和黄油脂肪)的活性 [1]。这表明丁酸乙酯并非皮肤酯酶的最适底物。这一性质提示,当丁酸乙酯用于外用制剂时,其在皮肤表面的水解速率可能较慢,从而影响活性成分(如丁酸)的经皮释放速率。

Skin Esterase Activity
Reported
Ethyl butyrate hydrolysis by skin extract esterases was lower than for neutral fats (e.g., oleyl oleate, butter fat).
Reported skin esterase substrate context; may inform transdermal release-rate research.
In vitro skin extract; in vivo rate may differ.
Enzymology Dermatological Safety Prodrug Design

丁酸乙酯优选应用场景与采购指南


高性价比果香香精调配

当配方目标是在软饮料(典型用量28 mg/kg)、冰淇淋(44 mg/kg)或糖果(98 mg/kg)等食品中提供强烈、新鲜的菠萝/苹果头香时[1],应优先选择丁酸乙酯。基于其0.00004 ppm的超低嗅觉阈值(证据1),使用微量丁酸乙酯即可达到显著的感官效果,从而在满足风味要求的同时,最大限度地降低香精原料成本,并符合FEMA规定的最大用量1400 mg/kg的法规要求[2]。

天然香精香料SIRA认证合规

对于面向“清洁标签”市场的天然食品饮料或高端天然日化产品,采购“天然级”丁酸乙酯时,必须要求供应商提供稳定同位素比值分析(SIRA)报告(证据4)。该技术是当前区分天然发酵/提取来源与石化合成来源的有效手段。这能确保产品符合欧盟(EC 1334/2008)和美国(21 CFR 101.22)对“天然香料”的法律定义,规避因掺假导致的法律和品牌声誉风险。

低温酶法合成工艺优化

在采用脂肪酶催化酯化法生产丁酸乙酯的工业过程中,应将反应温度严格控制在约30°C附近(证据2)。基于直接对比研究,将温度提升至50°C(常用于丁酸丁酯合成的优化条件)反而会抑制丁酸乙酯的生成。这一工艺参数的精确控制直接关系到最终产物的收率和生产成本,是工艺放大和反应器设计中的关键决策点。

pH敏感型缓释制剂开发

在设计pH触发的风味释放系统或前药递送系统时,丁酸乙酯的快速碱催化水解特性(证据5)使其成为候选分子。例如,在偏碱性口腔环境或肠道靶向制剂中,酯键可在数分钟内迅速断裂,释放出活性丁酸。而丁酸本身具有肠道健康调节潜力,但直接口服存在气味和上消化道刺激问题,丁酸乙酯作为前体可改善这些不足。配方中需通过添加缓冲剂或包埋技术将体系pH维持在5.5-6.0的稳定范围[3]。

Application
Selection Property
Validation Focus
Fruit-flavor formulation research
Odor threshold within butyrate ester class
Sensory dose optimization and trace-level impact
Natural origin verification
SIRA method availability
Authenticity certification and isotope ratio benchmarking
Low-temperature enzymatic production
Temperature-response profile
Process yield validation at moderate temperature
pH-responsive release research
Alkaline hydrolysis kinetics
Release-rate characterization and formulation pH control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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